![molecular formula C7H5Cl3 B165760 2,6-Dichlorobenzyl chloride CAS No. 2014-83-7](/img/structure/B165760.png)
2,6-Dichlorobenzyl chloride
Overview
Description
2,6-Dichlorobenzyl chloride is a halogenated building block that can potentially be used for chemical synthesis . It is a white to light yellow crystalline low melting mass . The molecular formula is C7H5Cl3 .
Synthesis Analysis
In the synthesis of 2,6-Dichlorobenzyl chloride, a simple derivatization HPLC-UV method was developed for the analysis of these residual trace benzyl halides in drug substances . 1-(4-Nitrophenyl) piperazine (4-NPP) was selected as a new derivatization reagent because it shifted well the benzyl halides derivatives away to the near visible range (392 nm), which could minimize the matrix interferences from the drug substances .Molecular Structure Analysis
The molecular structure of 2,6-Dichlorobenzyl chloride is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,6-Dichlorobenzyl chloride is very unreactive. Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms . It participates in esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dichlorobenzyl chloride is 209.5 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 260.4±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Organic Synthesis
2,6-Dichlorobenzyl chloride acts as an important intermediate in organic synthesis . It is used in the preparation of various organic compounds due to its reactivity and structural properties .
Pharmaceuticals
In the pharmaceutical industry, 2,6-Dichlorobenzyl chloride is used as a building block in the synthesis of various drugs . Its unique structure and reactivity make it a valuable component in drug design and development .
Agrochemicals
2,6-Dichlorobenzyl chloride is also used in the production of agrochemicals . It can be used to synthesize various pesticides and herbicides, contributing to the protection of crops and improvement of agricultural productivity .
Dyestuffs
In the dye industry, 2,6-Dichlorobenzyl chloride is used as a precursor in the synthesis of certain types of dyes . Its chemical properties allow it to bind with other compounds to create vibrant and durable colors .
Protease Inhibitors
2,6-Dichlorobenzyl chloride is employed in the substrate activity screening method for the rapid development of novel substrates and their conversion into non-peptidic inhibitors of Cys and Ser proteases . This has significant implications in the field of biochemistry and molecular biology .
Material Science
In material science, 2,6-Dichlorobenzyl chloride can be used in the synthesis of certain types of polymers . These polymers can have various applications, from packaging materials to high-performance engineering plastics .
Safety And Hazards
properties
IUPAC Name |
1,3-dichloro-2-(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOBESSDSGODDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047768 | |
Record name | alpha-2,6-Trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzyl chloride | |
CAS RN |
2014-83-7 | |
Record name | 2,6-Dichlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2014-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,2,6-Trichlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002014837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-2,6-Trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30102489TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,6-Dichlorobenzyl chloride in the synthesis of pharmaceutical compounds?
A1: 2,6-Dichlorobenzyl chloride serves as a crucial building block in synthesizing various pharmaceutical compounds. Specifically, it acts as an alkylating agent. [] For instance, it reacts with 4-hydroxybenzaldehyde to form an ether linkage, leading to the synthesis of 2-(6-Chloropiperonyl)-3-[4-(2,6-dichlorobenzyloxy)phenyl]propanoic acid. [] This compound, with further modifications, holds potential for pharmaceutical applications.
Q2: How does the structure of molecules incorporating 2,6-Dichlorobenzyl chloride influence their antimicrobial activity?
A2: Research indicates that incorporating 2,6-Dichlorobenzyl chloride into the structure of 1,2,4-triazole derivatives significantly impacts their antimicrobial activity. Specifically, when used to alkylate these derivatives at specific positions, it leads to compounds demonstrating potent activity against various bacterial strains, including E. coli and M. smegmatis. [, ] The enhanced activity is attributed to the presence of the 2,6-dichlorobenzyl group, highlighting the importance of this structural motif in designing effective antimicrobial agents. []
Q3: Are there any studies on the Nuclear Quadrupole Resonance (NQR) properties of 2,6-Dichlorobenzyl chloride?
A3: Yes, investigations into the Zeeman effect on the 35Cl NQR in 2,6-Dichlorobenzyl chloride have been conducted. [, ] These studies provide insights into the molecule's electronic environment and molecular structure based on its interaction with magnetic fields.
Q4: What are the potential benefits of using microwave-assisted synthesis with 2,6-Dichlorobenzyl chloride?
A4: Employing microwave-assisted synthesis techniques with 2,6-Dichlorobenzyl chloride offers a more efficient and environmentally friendly approach compared to conventional methods. [] This technique has been successfully applied in synthesizing novel 1,2,4-triazole derivatives containing the 2,6-dichlorobenzyl moiety, showcasing improved reaction rates and potentially higher yields. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.